(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol
Description
Properties
IUPAC Name |
(1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5-,6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJCPJKJROARM-YQXRAVKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]3C=C[C@@H]([C@@H]2[C@@H]1O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations to introduce the necessary oxygen and hydroxyl groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and purity of the final product. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
The compound (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a complex organic compound with a unique tricyclic structure. It is used as a building block for synthesizing more complex molecules in chemistry.
This compound :
- Overview Characterized by its tricyclic structure, this compound is used as a building block in chemistry for synthesizing more complex molecules.
- Mechanism of Action The compound interacts with specific molecular targets, which can modulate biological pathways and processes. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context and application.
- Comparison with Similar Compounds
- (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one: A closely related compound with a ketone group instead of a hydroxyl group.
- (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine: Another similar compound with an amine group.
- Uniqueness The compound's specific structural features and reactivity make it valuable for various applications. Its tricyclic framework and the presence of a hydroxyl group confer distinct chemical and biological properties.
Table of Data
| IUPAC Name | This compound |
|---|---|
| Computed by | Lexichem TK 2.7.0 (PubChem release 2021.05.07) |
| Source | PubChem |
| URL | https://pubchem.ncbi.nlm.nih.gov |
| Description | Data deposited in or computed by PubChem |
| InChI | InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5-,6-,7+,8+/m1/s1 |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) |
| Source | PubChem |
| URL | https://pubchem.ncbi.nlm.nih.gov |
Mechanism of Action
The mechanism of action of (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Heteroatom Substitution: Oxygen vs. Nitrogen
A key analog is 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (CAS 924272-78-6), which replaces the oxygen atom with nitrogen (aza) and introduces a ketone group at C-3. Differences include:
| Property | Target Compound (9-Oxatricyclo) | 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one |
|---|---|---|
| Molecular Formula | C₈H₁₀O₂ (inferred) | C₈H₉NO |
| Molecular Weight | ~138.16 (calculated) | 135.16 |
| Density (g/cm³) | N/A | 1.256 ± 0.06 |
| Boiling Point (°C) | N/A | 332.2 ± 42.0 |
| Functional Groups | Hydroxyl, epoxide | Ketone, aza |
Stereochemical Variations
The racemic mixture rac-(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.0,2,5]non-7-en-3-ol () shares the same backbone but differs in stereochemistry. Key contrasts:
- Stereochemical Configuration : The target compound’s (1S,2S,3R,5S,6R) configuration places the hydroxyl and epoxide groups on opposite faces compared to the racemic form.
- Biological Implications: Stereochemistry influences binding affinity in enzyme interactions, as seen in sesquiterpene derivatives (), where NOE experiments confirmed spatial arrangements of protons .
Functional Group Modifications
Compound 2 from , (−)-(1S,4S,9S*)-1,9-环氧双环-2,10-二烯-4-醇 , provides insights into substituent effects:
Comparison with Larger Cyclic Systems
- Macrocyclic vs. Tricyclic Systems : Azithromycin’s macrocyclic structure with multiple oxygen and nitrogen atoms contrasts with the smaller, rigid tricyclic system of the target compound.
- Functional Complexity : Glycosylated derivatives (e.g., Fmoc-L-Asn(1S(Bn),2G)-OH) demonstrate how hydroxyl and ether groups can be leveraged for targeted drug design, a strategy applicable to optimizing the target compound .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s stereochemical complexity necessitates advanced synthetic techniques, such as asymmetric catalysis, to avoid racemization .
- Thermal Stability : The azatricyclo analog’s higher boiling point (332°C) suggests greater thermal stability compared to oxygenated counterparts, likely due to nitrogen’s electronegativity .
- Biological Relevance : Hydroxyl and epoxide groups in tricyclic systems are often associated with antimicrobial or anti-inflammatory activity, as seen in sesquiterpenes () .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₀O₂ | 138.16 | Hydroxyl, epoxide | N/A | N/A |
| 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one | C₈H₉NO | 135.16 | Ketone, aza | 1.256 | 332.2 |
| rac-(1R,2R,3R,5R,6S)-9-Oxatricyclo analog | C₈H₁₀O₂ | 138.16 | Hydroxyl, epoxide | N/A | N/A |
Biological Activity
(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities supported by research findings.
Chemical Structure and Properties
The compound's IUPAC name is (1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.0(2,5)]nonan-3-ol. Its molecular formula is , and it features a hydroxyl group that contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Diels-Alder Reaction : This initial step forms the tricyclic structure from simpler organic precursors.
- Functional Group Transformations : Subsequent reactions introduce the necessary hydroxyl group and other functional groups.
- Optimization for Yield : Reaction conditions such as temperature and catalyst choice are crucial for maximizing yield and purity during both laboratory and industrial production.
The biological activity of this compound is attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Anti-H. pylori Activity : It has shown effectiveness against Helicobacter pylori strains in vitro.
- Urease Inhibition : The compound inhibits urease activity, which is crucial for H. pylori survival in gastric environments.
Cytotoxicity
Studies have demonstrated the cytotoxic effects of this compound on various tumor cell lines:
- Tumor Cell Lines Tested : The compound was evaluated against several human tumor cell lines showing selective cytotoxicity without significantly affecting normal cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1R,2R,3S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol | Stereoisomer | Varies in activity due to structural differences |
| (1S,2S,3R,5S)-9-Oxatricyclo[4.2.1.02,5]nonan-2-ol | Structural Variant | Different functional group positioning affects reactivity |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Study on Antimicrobial Efficacy : A study published in PubMed examined the compound's effectiveness against H. pylori and reported promising results comparable to standard treatments .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines and identified a correlation between structural features and biological activity.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Precursor Type | Catalyst | Temperature Range | Yield (%) | Stereochemical Purity |
|---|---|---|---|---|
| Bicyclic diol derivatives | Pd(OAc)₂ | −20°C to 25°C | 65–75 | >95% ee |
| Tricyclic ethers | BF₃·OEt₂ | 60–80°C | 50–60 | 85–90% ee |
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar tricyclic ethers?
Answer:
Contradictions often arise from variations in stereochemistry, assay conditions, or impurities. Methodological strategies include:
- Stereochemical Validation : Use X-ray crystallography or NOESY NMR to confirm configurations, as minor stereochemical errors can drastically alter bioactivity .
- Assay Standardization : Compare bioactivity under identical conditions (e.g., pH, solvent, cell lines). For example, antimicrobial assays may show variability due to pathogen strain differences .
- Impurity Profiling : HPLC-MS analysis identifies byproducts (e.g., oxidized derivatives) that may interfere with activity measurements .
Case Study : A study on (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol found that a 5% impurity reduced antimicrobial efficacy by 40%, highlighting the need for purity >98% in bioassays .
Basic: What spectroscopic and computational methods are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl at δ 3.5–4.0 ppm, olefinic protons at δ 5.5–6.2 ppm) .
- NOESY : Confirms spatial proximity of stereocenters (e.g., H-3 and H-5 in the tricyclic core) .
- X-ray Crystallography : Resolves absolute configuration, critical for correlating structure with bioactivity .
- Computational Tools : Density Functional Theory (DFT) predicts stability of stereoisomers; InChIKey hashes (e.g., RXDFVNWKKAAOSK) enable database searches .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., cyclooxygenase-2). Input the compound’s SMILES (e.g.,
C1[C@@H]2[C@@H]([C@H]3[C@H](O3)[C@H](O1)O2)O) to model hydrogen bonds and hydrophobic interactions . - MD Simulations : Assess binding stability over 100-ns trajectories; analyze RMSD values to confirm target engagement .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | −9.2 | H-bond with Tyr-385 |
| HIV-1 Protease | −7.8 | Hydrophobic with Ile-50 |
Basic: What safety protocols are recommended for handling this compound in vitro?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
- Waste Disposal : Follow EPA guidelines for organic waste; incinerate at >800°C to ensure degradation .
Advanced: How can researchers integrate this compound’s study into a broader theoretical framework?
Answer:
- Link to Reaction Mechanisms : Use frontier molecular orbital (FMO) theory to explain cyclization pathways and regioselectivity .
- Biological Context : Align antimicrobial studies with the "lock-and-key" model to rationalize target specificity .
- Data Interpretation : Apply Bayesian statistics to resolve contradictions in bioactivity data, weighting studies by methodological rigor .
Basic: What are the key challenges in scaling up synthesis from lab to pilot scale?
Answer:
- Heat Transfer : Exothermic cyclization steps require jacketed reactors to maintain ≤50°C .
- Catalyst Recovery : Immobilize transition metals on silica supports to reduce costs and enable reuse .
- Purification : Switch from column chromatography to fractional crystallization for higher throughput .
Advanced: How can bibliometric analysis identify gaps in existing research on this compound?
Answer:
- Keyword Mapping : Use tools like VOSviewer to cluster publications by themes (e.g., "synthesis" vs. "bioactivity") .
- Citation Networks : Identify under-cited studies with robust methodologies (e.g., high-yield synthetic routes) for further validation .
- Trend Analysis : Track rising interest in computational studies (2015–2025) to prioritize molecular modeling collaborations .
Notes
- Stereochemical Conventions : Absolute configurations (e.g., 1S,2S,3R) follow IUPAC guidelines from PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
